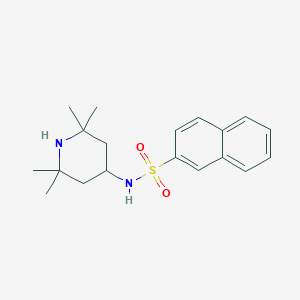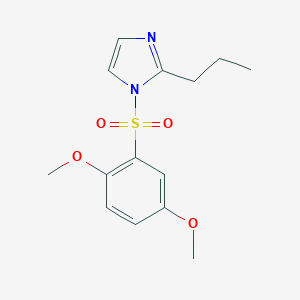![molecular formula C24H17NO2 B225210 2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)
2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BI-38 and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of 2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and cancer progression. This compound has also been found to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been shown to exhibit antibacterial activity against certain strains of bacteria.
实验室实验的优点和局限性
One of the main advantages of using 2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione in lab experiments is its ability to exhibit multiple biological effects. This compound can be used to study the mechanisms of inflammation, cancer, and neurodegenerative diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for the study of 2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an antibacterial agent. Additionally, further studies can be conducted to understand the mechanism of action of this compound and its potential applications in other fields such as immunology and virology.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific studies. Its potential applications in fields such as inflammation, cancer, and neurodegenerative diseases make it an interesting compound to study. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
合成方法
The synthesis of 2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione involves the condensation of 2-benzylindan-1,3-dione and indole-3-carboxaldehyde. The reaction is catalyzed by piperidine and yields the desired compound in good yield.
科学研究应用
2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione has been studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases.
属性
分子式 |
C24H17NO2 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
2-[1H-indol-3-yl(phenyl)methyl]indene-1,3-dione |
InChI |
InChI=1S/C24H17NO2/c26-23-17-11-4-5-12-18(17)24(27)22(23)21(15-8-2-1-3-9-15)19-14-25-20-13-7-6-10-16(19)20/h1-14,21-22,25H |
InChI 键 |
IKTFEADDZGDEOS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2C(=O)C3=CC=CC=C3C2=O)C4=CNC5=CC=CC=C54 |
规范 SMILES |
C1=CC=C(C=C1)C(C2C(=O)C3=CC=CC=C3C2=O)C4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)


![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)



![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)

![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)

